2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol
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Overview
Description
2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is a chemical compound with a complex structure that includes a benzimidazole ring, a phenoxy group, and an ethanol moiety.
Preparation Methods
The synthesis of 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol can be compared with other benzimidazole derivatives, such as:
1-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol: Similar structure but different substitution pattern.
N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide: Contains a furan ring instead of an ethanol moiety.
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione: A more complex structure with additional functional groups.
Properties
IUPAC Name |
2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-6-12-21-17-9-4-3-8-16(17)20-19(21)11-13-22/h2-5,7-10,22H,6,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULAMKMMALLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.